molecular formula C6H5N3OS B8443915 [1,2,3]Thiadiazolo[5,4-b]pyridin-6-ylmethanol

[1,2,3]Thiadiazolo[5,4-b]pyridin-6-ylmethanol

Cat. No. B8443915
M. Wt: 167.19 g/mol
InChI Key: NFEJTKIAISYFQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07109213B2

Procedure details

The alcohol (iv) (0.10 g) was oxidised with manganese dioxide to afford a solid (51 mg).
Quantity
0.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH2:10][OH:11])[CH:8]=2)[S:3][N:2]=1>[O-2].[O-2].[Mn+4]>[N:1]1[C:9]2[C:4](=[N:5][CH:6]=[C:7]([CH:10]=[O:11])[CH:8]=2)[S:3][N:2]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.1 g
Type
reactant
Smiles
N1=NSC2=NC=C(C=C21)CO
Step Two
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
N1=NSC2=NC=C(C=C21)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 51 mg
YIELD: CALCULATEDPERCENTYIELD 51.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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